molecular formula C14H13N5O4 B2876764 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034255-43-9

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2876764
CAS No.: 2034255-43-9
M. Wt: 315.289
InChI Key: GARWXMWERBMQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a high-purity chemical reagent designed for research applications. This oxalamide-derivative compound features a unique molecular architecture that incorporates three distinct heterocyclic systems—furan, pyrazole, and isoxazole—in a single scaffold, making it a compound of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing furan and pyrazole motifs are frequently investigated for their diverse biological activities. Recent scientific literature has highlighted that chalcone derivatives based on a 3-(furan-2-yl)pyrazole core demonstrate promising in vitro cytotoxic effects against lung carcinoma (A549) cell lines, underscoring the potential of this structural class in oncology research . The isoxazole ring present in the molecule is another privileged structure in pharmacology, often associated with various biological functions. The specific combination of these rings in an oxalamide-linked framework suggests potential for probing protein-protein interactions or serving as a scaffold for targeted degradation platforms, such as Proteolysis-Targeting Chimeras (PROTACs). A recent patent publication discusses the use of heterocyclic derivatives, including those containing furan and pyrazole, for the targeted degradation of the VAV1 protein, a key regulator in immune cell signaling . This indicates that compounds with similar structures are being actively explored in the field of chemical biology for immunology and autoimmune disorder research. This reagent is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant scientific literature and safety data sheets prior to use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c20-13(14(21)17-12-4-8-23-18-12)15-9-10(11-3-1-7-22-11)19-6-2-5-16-19/h1-8,10H,9H2,(H,15,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWXMWERBMQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H21N5O4
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 2034594-21-1

The structure includes a furan ring, a pyrazole moiety, and an isoxazole group, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan and pyrazole rings through cyclization reactions.
  • Introduction of the isoxazole moiety via coupling reactions.
  • Finalization through the formation of the oxalamide bond under controlled conditions to maintain structural integrity.

Antimicrobial Properties

Research indicates that compounds containing furan, pyrazole, and isoxazole structures often exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms . The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural frameworks have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the isoxazole group enhances this activity by potentially modulating signaling pathways related to cancer progression.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In one study, derivatives containing similar functional groups were tested on zebrafish embryos, revealing low toxicity levels (e.g., EC50 values greater than 20 mg/L) which classify them as low-toxicity compounds . This suggests a favorable safety profile for further development.

Case Studies and Research Findings

Table 1 summarizes key studies related to the biological activities of this compound and related compounds.

Study ReferenceBiological ActivityFindings
AntimicrobialCompounds showed significant inhibition against various bacteria with EC50 values indicating potency.
AnticancerInduced apoptosis in cancer cell lines; effective in inhibiting tumor growth in vitro.
ToxicityLow toxicity observed in zebrafish embryos (EC50 > 20 mg/L), indicating a safe profile for further testing.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Compounds

The target compound’s structure combines furan, pyrazole, and isoxazole moieties, distinguishing it from other oxalamides. Below is a comparative analysis with key analogs:

Compound Substituents Key Features
Target Compound Furan-2-yl, 1H-pyrazol-1-yl, isoxazol-3-yl Heterocycle-rich structure; potential metabolic interactions via aromatic rings
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Approved flavoring agent; high umami potency; rapid metabolism without amide hydrolysis
Adamantyl-based Oxalamides Adamantyl, substituted benzyloxy (e.g., 4-chloro, nitro) High melting points (>210°C); synthetic versatility; potential pharmacological applications
N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl Oxalamide 2,3-Dimethoxybenzyl, pyridin-2-yl Evaluated for kidney effects; requires additional safety data

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: The target compound’s furan and pyrazole groups may alter metabolic pathways compared to S336’s methoxybenzyl and pyridyl groups.
  • Synthetic Feasibility : Adamantyl-based oxalamides (e.g., compounds 7–12 in ) are synthesized via nucleophilic substitution, similar to methods in , suggesting the target compound could be produced using analogous protocols.

Metabolic and Toxicological Comparisons

Metabolic Stability
  • S336 : Rapidly metabolized in rat hepatocytes without amide hydrolysis, likely via oxidation of methoxybenzyl or pyridyl groups .
  • Target Compound: Predicted to undergo furan ring oxidation or pyrazole/isoxazole hydroxylation. No amide hydrolysis is expected, aligning with trends in structurally related oxalamides .

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